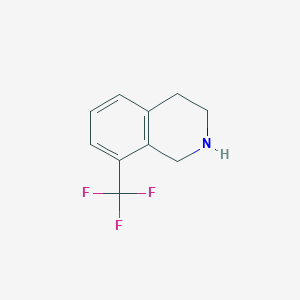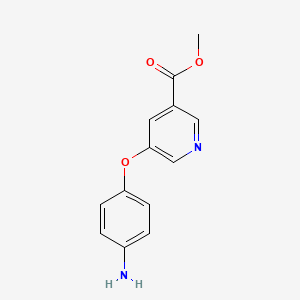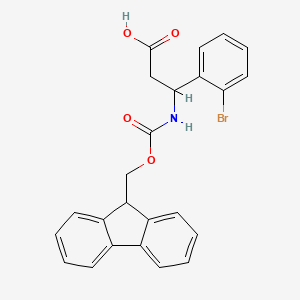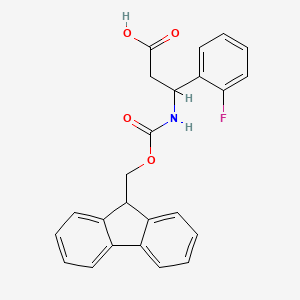
3-N-Fmoc-3-(2-fluorophenyl)propionic acid
概要
説明
3-N-Fmoc-3-(2-fluorophenyl)propionic acid is a chemical compound used primarily in the field of organic synthesis. It is characterized by the presence of a fluoro-substituted phenyl group and a propionic acid moiety, with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to the nitrogen atom. This compound is often utilized in peptide synthesis and other applications requiring the protection of amino groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Fmoc-3-(2-fluorophenyl)propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(2-fluorophenyl)propionic acid.
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the starting material with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification and Quality Control: The final product undergoes rigorous purification and quality control processes to ensure it meets industry standards.
化学反応の分析
Types of Reactions
3-N-Fmoc-3-(2-fluorophenyl)propionic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve heating or the use of catalysts.
Deprotection Reactions: Piperidine in a suitable solvent like dimethylformamide (DMF) is commonly used.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and bases (e.g., DIPEA) are used under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Products: Coupling reactions result in the formation of peptides with the desired sequence.
科学的研究の応用
3-N-Fmoc-3-(2-fluorophenyl)propionic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides, where the Fmoc group serves as a protecting group for the amino group.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: It is employed in the conjugation of biomolecules, aiding in the study of protein-protein interactions and other biological processes.
Material Science: The compound is used in the synthesis of novel materials with specific properties for industrial applications.
作用機序
The mechanism of action of 3-N-Fmoc-3-(2-fluorophenyl)propionic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
類似化合物との比較
Similar Compounds
- 3-N-Fmoc-3-(2-nitrophenyl)propionic acid
- 3-N-Fmoc-3-(3-fluorophenyl)propionic acid
- 3-N-Fmoc-3-(4-fluorophenyl)propionic acid
Uniqueness
3-N-Fmoc-3-(2-fluorophenyl)propionic acid is unique due to the specific positioning of the fluoro group on the phenyl ring, which can influence its reactivity and the properties of the final products. This positional specificity can be crucial in certain synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.
特性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKQNUSJPNQQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148275 | |
| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-fluorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284492-05-3 | |
| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-fluorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284492-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-fluorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


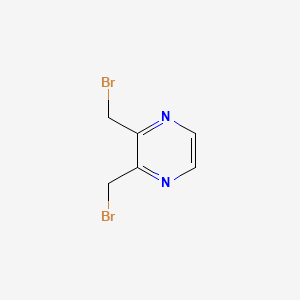
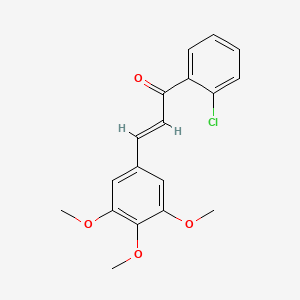
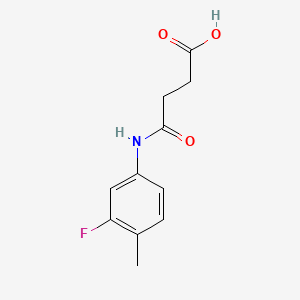
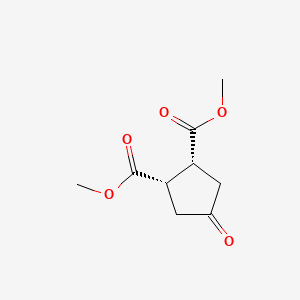

![2-PYRIDINEPROPANOIC ACID, 5-BROMO-.ALPHA.-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO]-, (.ALPHA.S)-](/img/structure/B3121313.png)


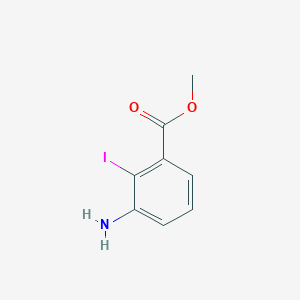
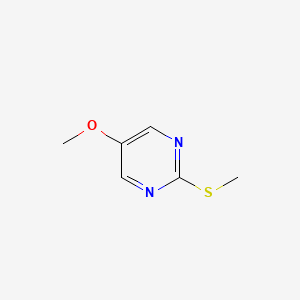
![2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B3121349.png)
